

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 5,5-Dimethylhexan-2-one

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Compound of Interest

Compound Name: 5,5-Dimethylhexan-2-one

CAS No.: 14272-73-2

Cat. No.: B1278867

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CAS Registry Number: 14272-73-2 Molecular Formula:

Molecular Weight: 128.21 g/mol IUPAC Name: **5,5-Dimethylhexan-2-one** Synonyms: Methyl neoethyl ketone; 2-Hexanone, 5,5-dimethyl-[1]

Executive Summary & Structural Significance[1][2]

5,5-Dimethylhexan-2-one represents a distinct class of "neo-structured" ketones.[1] Its structure combines a reactive methyl ketone functionality with a bulky tert-butyl (neo-pentyl) terminus, separated by an ethylene spacer.[1]

This molecule serves as a critical model in spectroscopic studies due to:

- **Steric Hindrance:** The tert-butyl group exerts significant conformational control, affecting chemical shifts in NMR.[1]
- **Fragmentation Selectivity:** In Mass Spectrometry, the quaternary C5 carbon blocks standard rearrangement pathways (specifically McLafferty rearrangement), making it a textbook example of alpha-cleavage dominance.[1]
- **Synthetic Utility:** It acts as a precursor for sterically crowded alcohols and tertiary amines in medicinal chemistry.[1]

Synthesis & Purification Workflow

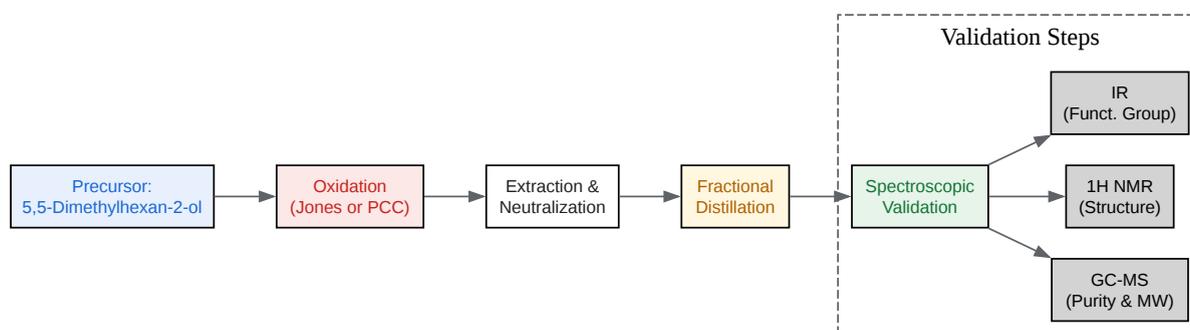
High-purity isolation is prerequisite for accurate spectroscopic benchmarking.^[1] The primary synthetic route involves the oxidation of 5,5-dimethylhexan-2-ol.^[1]

Experimental Protocol: Jones Oxidation (Representative)^[1]

- Precursor: 5,5-Dimethylhexan-2-ol (CAS 31841-77-7).^[1]^[2]
- Reagent: Jones Reagent (/).^[1]
- Procedure:
 - Dissolve alcohol (10 mmol) in acetone (30 mL) at 0°C.
 - Add Jones reagent dropwise until an orange color persists.^[1]
 - Quench with isopropanol (turns green).
 - Extract with , wash with and brine.
 - Purification: Fractional distillation (bp ~158-160°C).

Analytical Workflow Diagram

The following diagram outlines the logical flow from synthesis to data validation.



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Figure 1: Synthesis and analytical validation workflow for **5,5-Dimethylhexan-2-one**.

Spectroscopic Data & Interpretation

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV).[1][3]

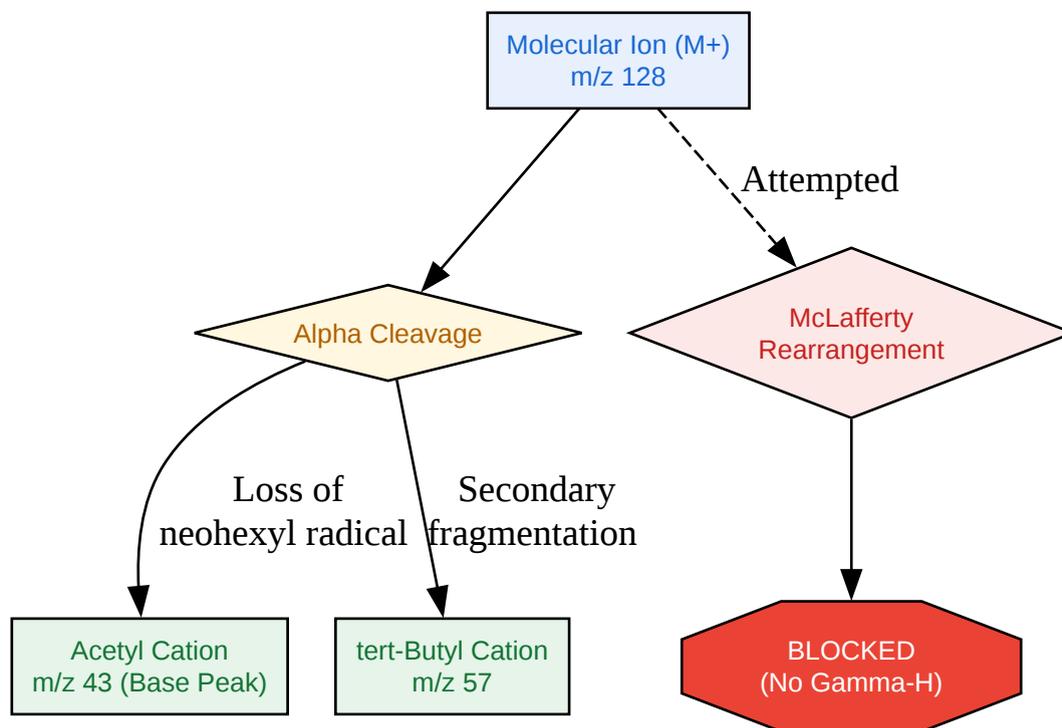
The mass spectrum of **5,5-Dimethylhexan-2-one** is diagnostic due to the absence of the McLafferty rearrangement.[1] Standard ketones with a gamma-hydrogen undergo a 6-membered transition state rearrangement.[1] However, in this molecule, the gamma-position (C5) is quaternary (bonded to C4, C6, and two methyls), possessing no hydrogens.[1]

Key Fragmentation Channels:

- Alpha-Cleavage (Dominant): Cleavage adjacent to the carbonyl group yields the acetyl cation () and the bulky alkyl radical.[1]
- Inductive Cleavage: Formation of the stable tert-butyl cation ().[1]

m/z	Intensity	Fragment Assignment	Mechanistic Origin
43	100% (Base)		-cleavage of methyl ketone
57	High		Formation of stable carbocation
58	Absent/Trace	McLafferty Ion	BLOCKED (No -hydrogen)
113	Low		Loss of methyl group
128	Weak		Molecular Ion (Unstable)

Fragmentation Pathway Diagram



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Figure 2: Mass spectrometric fragmentation logic. Note the blocked McLafferty pathway.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:

Reference: TMS (0.00 ppm)[1]

The

NMR spectrum is characterized by a clean separation of signals due to the "insulating" effect of the quaternary carbon.[1]

NMR Data (400 MHz)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Note
0.90	Singlet	9H		Characteristic tert-butyl signal; sharp singlet.[1]
1.48 - 1.52	Triplet (distorted)	2H		Hz.[1] Shielded by alkyl chain.[1]
2.14	Singlet	3H		Typical methyl ketone singlet.[1]
2.42	Triplet (distorted)	2H		Hz.[1] Deshielded by carbonyl anisotropy.[1]

Interpretation: The ethylene bridge (

) appears as two triplets.[1] However, depending on the field strength, this can appear as an system, leading to "roofing" effects where the inner lines of the triplets are more intense than the outer lines.[1]

NMR Data (100 MHz)

Shift (, ppm)	Assignment	Carbon Type
29.3		Methyls ()
29.8		Methyl
30.2		Quaternary Carbon
36.5		Methylene
44.1		Methylene
209.5		Carbonyl

Infrared Spectroscopy (FT-IR)

Phase: Liquid Film (Neat) or

pellet.[1]

The IR spectrum confirms the non-conjugated ketone functionality and the presence of the tert-butyl group.[1]

Wavenumber ()	Intensity	Assignment	Note
2960 - 2870	Strong	Stretch	alkyl stretching.[1]
1715 - 1718	Strong	Stretch	Classic acyclic ketone value.[1]
1465	Medium	Bend	Scissoring vibration.
1365 & 1390	Medium	Bend	Gem-dimethyl doublet. Diagnostic for -butyl/isopropyl groups.[1]
1160	Medium		Skeletal stretch.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062412, **5,5-Dimethylhexan-2-one**. [1] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. [1] (Standard reference for McLafferty rearrangement rules and ketone shifts).
- NIST Mass Spec Data Center. **5,5-Dimethylhexan-2-one** Mass Spectrum. [1] (Referenced via NIST Webbook logic for alpha-cleavage patterns).

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Sources

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- [2. 5,5-Dimethyl-2-hexanol | C8H18O | CID 520545 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. uni-saarland.de \[uni-saarland.de\]](#)
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